tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane
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Overview
Description
tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane: is an organosilicon compound that features a tert-butyl group, an isocyanate group, and a dimethylsilane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-isocyanatophenol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain product purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines to form urea derivatives.
Addition Reactions: The isocyanate group can also participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Methylene chloride, tetrahydrofuran (THF)
Catalysts: Imidazole, triethylamine
Conditions: Low temperatures for substitution and addition reactions; ambient conditions for hydrolysis.
Major Products Formed:
Urea Derivatives: Formed from reactions with amines
Carbamates: Formed from reactions with alcohols
Silanol and Phenol Derivatives: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine: In biological research, this compound is used to modify biomolecules and surfaces, enhancing their properties for various applications such as drug delivery and diagnostic assays .
Industry: In the industrial sector, this compound is employed in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in materials science .
Mechanism of Action
The mechanism of action of tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The silicon moiety can also participate in silane coupling reactions, enhancing the compound’s ability to bond with different surfaces .
Comparison with Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- 4-Isocyanatophenol
- tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane
Comparison: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane is unique due to the presence of both the isocyanate and silicon functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it more versatile in synthetic and industrial applications .
Properties
CAS No. |
922173-23-7 |
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Molecular Formula |
C14H21NO2Si |
Molecular Weight |
263.41 g/mol |
IUPAC Name |
tert-butyl-[(4-isocyanatophenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H21NO2Si/c1-14(2,3)18(4,5)17-10-12-6-8-13(9-7-12)15-11-16/h6-9H,10H2,1-5H3 |
InChI Key |
CBXOVKFTFPXWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
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